molecular formula C15H25N3O B11791925 2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole

2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole

Cat. No.: B11791925
M. Wt: 263.38 g/mol
InChI Key: VLCUHENUKAIXHP-UHFFFAOYSA-N
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Description

2-(3,7-Diazabicyclo[331]nonan-3-ylmethyl)-5-(tert-butyl)oxazole is a complex organic compound that features a bicyclic structure with nitrogen atoms and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the bicyclic structure through a series of cyclization reactions, followed by the introduction of the oxazole ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.

Scientific Research Applications

2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which 2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: A related compound with a similar bicyclic structure but different functional groups.

    8-Azabicyclo[3.2.1]octane: Another bicyclic compound with potential biological activities.

Uniqueness

2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole is unique due to its combination of a bicyclic structure with an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

5-tert-butyl-2-(3,7-diazabicyclo[3.3.1]nonan-3-ylmethyl)-1,3-oxazole

InChI

InChI=1S/C15H25N3O/c1-15(2,3)13-7-17-14(19-13)10-18-8-11-4-12(9-18)6-16-5-11/h7,11-12,16H,4-6,8-10H2,1-3H3

InChI Key

VLCUHENUKAIXHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(O1)CN2CC3CC(C2)CNC3

Origin of Product

United States

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